2-(3,4-Dimethylphenyl)propan-2-amine
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Overview
Description
2-(3,4-Dimethylphenyl)propan-2-amine is an organic compound with the molecular formula C11H17N It is a derivative of phenylpropanamine, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)propan-2-amine typically involves multiple steps:
Starting Material: The synthesis begins with 3,4-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a reaction with nitroethane in the presence of a base to form 3,4-dimethylphenyl-2-nitropropene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)propan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and uptake of monoamines such as dopamine and serotonin. This modulation can affect various physiological and psychological processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylmethcathinone (DMMC): A designer drug with similar structural features but different pharmacological properties.
Amphetamine: Shares the phenylpropanamine backbone but lacks the methyl groups on the benzene ring.
Methamphetamine: Similar to amphetamine but with an additional methyl group on the nitrogen atom.
Uniqueness
2-(3,4-Dimethylphenyl)propan-2-amine is unique due to the presence of the two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-5-6-10(7-9(8)2)11(3,4)12/h5-7H,12H2,1-4H3 |
InChI Key |
VAWYJSXOMSOACH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)N)C |
Origin of Product |
United States |
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